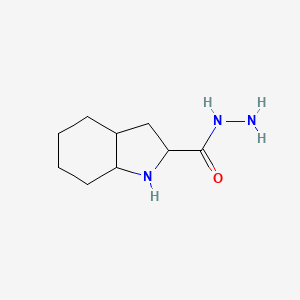
octahydro-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-indole-2-carbohydrazide is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound’s structure consists of an indole ring system that is fully saturated, making it an octahydro derivative, with a carbohydrazide functional group attached at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reduction of indole-2-carboxylic acid to octahydro-1H-indole-2-carboxylic acid, which is then converted to the carbohydrazide derivative using hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production of octahydro-1H-indole-2-carbohydrazide may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxo derivatives, and fully saturated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octahydro-1H-indole-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of octahydro-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Indole-2-carbohydrazide: A similar compound with an unsaturated indole ring.
Octahydro-1H-indole-2-carboxylic acid: A precursor in the synthesis of octahydro-1H-indole-2-carbohydrazide.
Indole-3-carbohydrazide: Another indole derivative with a carbohydrazide group at a different position
Uniqueness
This compound is unique due to its fully saturated indole ring system, which imparts different chemical and biological properties compared to its unsaturated counterparts. This saturation can affect the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H17N3O |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbohydrazide |
InChI |
InChI=1S/C9H17N3O/c10-12-9(13)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5,10H2,(H,12,13) |
InChI Key |
LXLJJQNDKLQLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


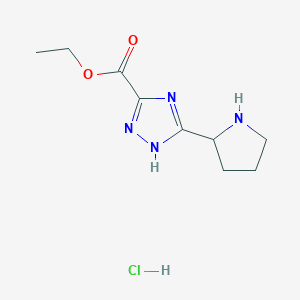
![8-(4-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B15261450.png)
![4-[(2-Methylbutyl)amino]benzonitrile](/img/structure/B15261460.png)
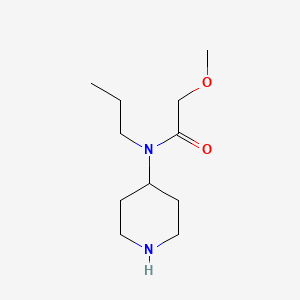
![3A-(bromomethyl)-hexahydro-2H-cyclopenta[b]furan](/img/structure/B15261471.png)
![Benzyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15261473.png)
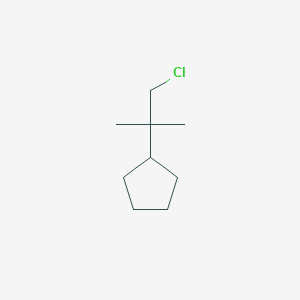
![2-amino-1H,2H,3H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B15261479.png)
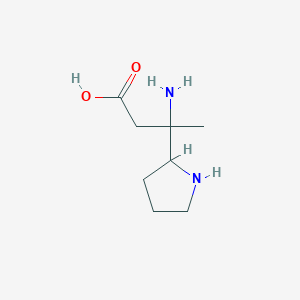
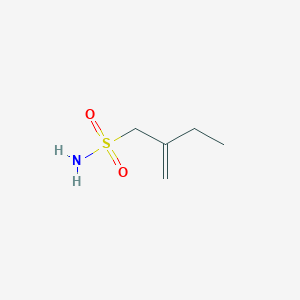

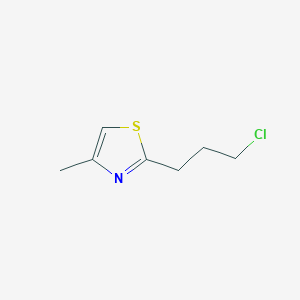
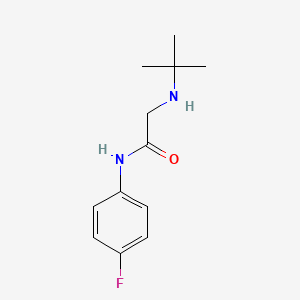
![4-[(Pyridin-2-ylmethyl)amino]pentan-1-ol](/img/structure/B15261518.png)
